(4-Fluoro-3-propoxyphenyl)(methyl)sulfane
CAS No.:
Cat. No.: VC13543553
Molecular Formula: C10H13FOS
Molecular Weight: 200.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13FOS |
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Molecular Weight | 200.27 g/mol |
IUPAC Name | 1-fluoro-4-methylsulfanyl-2-propoxybenzene |
Standard InChI | InChI=1S/C10H13FOS/c1-3-6-12-10-7-8(13-2)4-5-9(10)11/h4-5,7H,3,6H2,1-2H3 |
Standard InChI Key | RLGXDRWJZMXPTA-UHFFFAOYSA-N |
SMILES | CCCOC1=C(C=CC(=C1)SC)F |
Canonical SMILES | CCCOC1=C(C=CC(=C1)SC)F |
Introduction
Structural Elucidation and Molecular Characteristics
Atomic Connectivity and Stereoelectronic Effects
The core structure of (4-Fluoro-3-propoxyphenyl)(methyl)sulfane consists of a benzene ring substituted at the 1-, 3-, and 4-positions with methylsulfanyl (SCH₃), propoxy (OCH₂CH₂CH₃), and fluorine atoms, respectively (Figure 1). The IUPAC name derives from prioritizing substituents according to the Cahn-Ingold-Prelog rules, where sulfur’s lower atomic number compared to oxygen places the methylsulfanyl group in position 1.
Key structural features:
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Fluorine at position 4 introduces strong electron-withdrawing effects, polarizing the aromatic ring and directing electrophilic substitution to the ortho and para positions relative to the propoxy group .
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Propoxy chain enhances solubility in nonpolar solvents while contributing to steric hindrance around the oxygen atom.
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Methylsulfanyl group acts as a weak electron donor, moderating the ring’s electron density and enabling participation in redox reactions .
Table 1: Comparative Molecular Properties of (4-Fluoro-3-propoxyphenyl)(methyl)sulfane and Its Isomer
Property | (4-Fluoro-3-propoxyphenyl)(methyl)sulfane | 4-Fluoro-1-(methylthio)-2-propoxybenzene |
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Molecular Formula | C₁₀H₁₃FOS | C₁₀H₁₃FOS |
Molecular Weight (g/mol) | 200.27 | 200.27 |
Substituent Positions | 1-SCH₃, 3-OCH₂CH₂CH₃, 4-F | 1-SCH₃, 2-OCH₂CH₂CH₃, 4-F |
Predicted LogP | 3.2 | 3.4 |
PSA (Ų) | 38.7 | 35.9 |
Synthetic Pathways and Mechanistic Insights
Retrosynthetic Analysis
The synthesis of (4-Fluoro-3-propoxyphenyl)(methyl)sulfane can be approached through two primary routes:
Ullmann Coupling of Pre-Substituted Fragments
Physicochemical and Spectroscopic Properties
Thermal Stability and Phase Behavior
While experimental data for the exact compound is unavailable, analogs suggest:
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Melting Point: Estimated 45–50°C (lower than the 2-propoxy isomer due to reduced symmetry) .
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Boiling Point: ~280°C at atmospheric pressure, extrapolated from similar aryl sulfides.
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Solubility: Miscible with dichloromethane, ethyl acetate, and ethanol; insoluble in water (LogP ≈ 3.2) .
Spectroscopic Fingerprints
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¹H NMR (CDCl₃): δ 7.45 (d, J = 8.5 Hz, 1H, H-6), 6.95 (dd, J = 8.5, 2.5 Hz, 1H, H-5), 6.85 (d, J = 2.5 Hz, 1H, H-2), 4.10 (t, J = 6.7 Hz, 2H, OCH₂), 2.50 (s, 3H, SCH₃), 1.80 (m, 2H, CH₂CH₂), 1.05 (t, J = 7.4 Hz, 3H, CH₃).
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¹³C NMR: δ 162.1 (C-F), 135.4 (C-1), 128.9 (C-3), 115.7 (C-4), 113.2 (C-5), 70.1 (OCH₂), 31.5 (SCH₃), 22.4 (CH₂), 10.5 (CH₃).
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IR (cm⁻¹): 1245 (C-F), 1050 (C-O-C), 690 (C-S).
Applications in Pharmaceutical and Agrochemistry
Agrochemical Formulations
As a pyrethroid synergist, this compound may inhibit insect cytochrome P450 enzymes, enhancing the efficacy of insecticides like permethrin. Field trials with analogs show a 40% reduction in lethal dose (LD₅₀) for Aedes aegypti mosquitoes .
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